molecular formula C13H17ClFNO2 B8032102 Tert-butyl N-(4-chloro-3-fluorophenyl)-N-ethylcarbamate

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-ethylcarbamate

Cat. No.: B8032102
M. Wt: 273.73 g/mol
InChI Key: UOMRQJOPIGLMHV-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a 4-chloro-3-fluorophenyl group, and an ethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-chloro-3-fluorophenyl)-N-ethylcarbamate typically involves the reaction of 4-chloro-3-fluoroaniline with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloro-3-fluoroaniline is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate tert-butyl N-(4-chloro-3-fluorophenyl)carbamate.

    Step 2: The intermediate is then reacted with ethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-ethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Hydrolysis: Products include 4-chloro-3-fluoroaniline, tert-butyl alcohol, and ethylamine.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-ethylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chloro-3-fluorophenyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-chloro-3-fluorophenyl)-N-propylcarbamate
  • Tert-butyl N-(4-chloro-3-fluorophenyl)-N-methylcarbamate

Uniqueness

Tert-butyl N-(4-chloro-3-fluorophenyl)-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-fluorophenyl)-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO2/c1-5-16(12(17)18-13(2,3)4)9-6-7-10(14)11(15)8-9/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMRQJOPIGLMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)Cl)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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